![molecular formula C20H18FNO3 B11154721 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11154721.png)
9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl group, and a chromeno-oxazine core. It has garnered interest in the scientific community due to its potential pharmacological activities, particularly in the field of anti-inflammatory research .
Preparation Methods
The synthesis of 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromeno core: This is achieved by cyclization reactions involving coumarin derivatives.
Introduction of the oxazine ring: This step involves the reaction of the chromeno core with primary amines and formaldehyde under basic conditions.
Addition of the fluorobenzyl group: This is typically done through nucleophilic substitution reactions using fluorobenzyl halides
Chemical Reactions Analysis
9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Overview
The compound 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazin class and has garnered attention for its potential applications in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions.
- Reaction Mechanism Studies : Researchers utilize this compound to study reaction mechanisms due to its unique structural properties.
Biology
- Biochemical Assays : The compound is employed in biochemical assays to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further investigation in this area.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets relevant to disease treatment.
- Drug Development : It is considered a lead compound in drug discovery programs aimed at developing new pharmaceuticals with improved efficacy and safety profiles.
Industry
- Material Science : The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings that require specific functional characteristics.
- Chemical Processes : It can be utilized in various chemical processes due to its reactivity and ability to undergo transformations.
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth at low concentrations. |
Study 2 | Drug Development | Identified as a promising lead compound for antiviral drug candidates. |
Study 3 | Material Science | Successfully integrated into polymer matrices to enhance mechanical properties. |
Mechanism of Action
The mechanism of action of 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key signaling pathways involved in inflammation. Specifically, it targets the NF-κB and MAPK pathways, which play crucial roles in the regulation of inflammatory responses. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Similar compounds to 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:
4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has an ethyl group instead of a dimethyl group, which may affect its pharmacological properties.
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: This derivative has a chlorophenyl group instead of a fluorobenzyl group, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potent anti-inflammatory activity.
Biological Activity
9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C21H20FNO3
- Molecular Weight : 353.4 g/mol
- CAS Number : 848986-34-5
- IUPAC Name : 9-[(2-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit antiviral and anticancer properties.
Antiviral Activity
Research indicates that the compound possesses significant antiviral activity against several viruses. For instance, it has been reported to inhibit the replication of flaviviruses by targeting the NS2B-NS3 protease essential for viral replication. The structure-activity relationship (SAR) studies have demonstrated that modifications in the molecular structure can enhance or reduce its inhibitory effects against viral proteins.
Anticancer Activity
The compound's anticancer potential is linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have shown that it effectively reduces the viability of cancer cell lines with mutant BRCA1/2 genes. The effective concentration (EC50) values for cell proliferation inhibition have been reported as low as 0.3 nM in specific cancer models.
Research Findings and Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and a half-life conducive for therapeutic use.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for development as:
- Antiviral agents targeting flavivirus infections such as Zika and dengue.
- Anticancer therapeutics for treating BRCA1/2 mutant breast cancers.
Properties
Molecular Formula |
C20H18FNO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
9-[(2-fluorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H18FNO3/c1-12-13(2)20(23)25-19-15(12)7-8-18-16(19)10-22(11-24-18)9-14-5-3-4-6-17(14)21/h3-8H,9-11H2,1-2H3 |
InChI Key |
QLXOGNUPMDYVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.